![molecular formula C14H10ClNO2S B2527823 (E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid CAS No. 551921-80-3](/img/structure/B2527823.png)
(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the exact synthesis of (E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid is not detailed in the provided papers, similar compounds have been synthesized using related methods. For instance, sulfuric acid derivatives have been employed as catalysts in the synthesis of complex organic molecules, such as the condensation reaction described in the second paper, which yields bis(pyrazolones) with high efficiency . This suggests that similar catalytic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The first paper provides a comprehensive analysis of the molecular structure of a related compound, (2
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
The compound has been a subject of various studies focusing on its molecular structure, vibrational spectra, and its conformational behavior. For instance, density functional theory calculations were used to investigate the structural stability and conformational behavior of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride, providing insights into the molecule's optimized structure, vibrational wavenumbers, and charge transfer within the molecule. This compound exhibits a significant first hyperpolarizability, indicating its potential for nonlinear optical applications (Mary et al., 2014).
Photoluminescent Properties
The synthesis of (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid was performed, and this compound was used as a building block for organic molecular crystals. These crystals exhibited highly stable photoluminescence at ambient conditions, showcasing the potential of the compound in photoluminescent applications, with a proven stability over a decade (Zhestkij et al., 2021).
Synthesis and Biological Activity
The compound's synthesis and its biological activities have also been explored. For instance, (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives were synthesized and isomerized into (E) isomers, with the antiviral and immunomodulating activities of several compounds examined, showing the potential medicinal applications of these compounds (Modzelewska-Banachiewicz et al., 2009).
Dye-Sensitized Solar Cells
The compound has also been utilized in the synthesis of organic dyes tested in solar cell devices. These dyes exhibited significant power conversion efficiencies, and detailed mechanistic studies revealed an enhancement of the regeneration rate constant, enhancing the regeneration yield under open circuit conditions. This indicates the compound's potential in improving the efficiency of dye-sensitized solar cells (Robson et al., 2013).
Propiedades
IUPAC Name |
(E)-3-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2S/c15-11-4-6-12(7-5-11)19-14-10(2-1-9-16-14)3-8-13(17)18/h1-9H,(H,17,18)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUAQVYYHUYQJ-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)piperazin-2-one](/img/structure/B2527741.png)
![4-(4-Benzylpiperazin-1-yl)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2527742.png)
![2-(1-methoxyethyl)-1H-benzo[d]imidazole](/img/structure/B2527743.png)

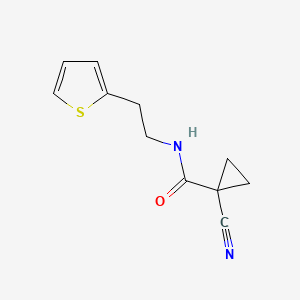


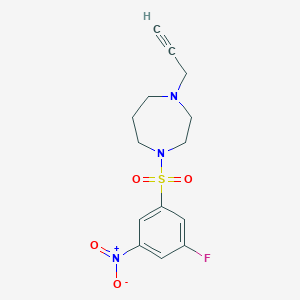
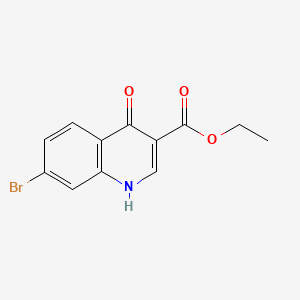
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2527756.png)
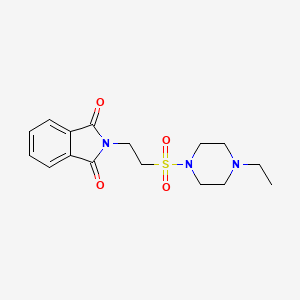
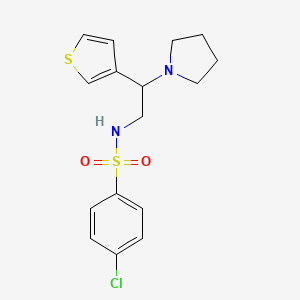
![2-methoxy-5-methyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2527759.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)